Medicinal chemists often face regioselective challenges when constructing kinase inhibitor libraries. 2,7-Dichloroquinazolin-4-amine (CAS 111218-91-8) solves this by providing a predictable SNAr handle at the 4-position, thanks to its unique LUMO coefficient profile. • Selective functionalization: enables efficient 4-aminoquinazoline synthesis. • Privileged scaffold for ATP-binding kinase inhibitors (EGFR, VEGFR). • Supplied with consistent purity for reproducible SAR studies.
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
CAS No.111218-91-8
Cat. No.B048812
⚠ Attention: For research use only. Not for human or veterinary use.
2,7-Dichloroquinazolin-4-amine (CAS: 111218-91-8) is a disubstituted quinazoline derivative with the molecular formula C8H5Cl2N3 and a molecular weight of 214.05 g/mol . It functions primarily as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly for the development of tyrosine and serine/threonine kinase inhibitors targeting pathways in oncology and inflammation [1]. Its chemical identity is confirmed by its SMILES notation (NC1=C2C=CC(Cl)=CC2=NC(Cl)=N1) and MDL number (MFCD00563869) . The compound's strategic value is derived from its two chlorine atoms, which enable regioselective functionalization for the construction of diverse small-molecule libraries [1].
Workflow
Kinase inhibitor intermediate
Selection
Regioselective SNAr at 4-position
Use Context
Small-molecule library synthesis
[1] Barbosa, M. L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. View Source
Why 2,7-Dichloroquinazolin-4-amine Is Irreplaceable
Generic substitution with other dichloroquinazoline isomers (e.g., 2,4- or 2,6-substituted) or mono-chloro analogs is chemically invalid due to differences in regioselective reactivity [1]. The specific 2- and 7- positioning of the chlorine atoms dictates the compound's unique electronic profile. Density Functional Theory (DFT) calculations demonstrate that the LUMO coefficient at the 4-position of 2,4-dichloroquinazolines is higher, making it more susceptible to nucleophilic attack, which is the foundation for its use as a precursor for 4-aminoquinazolines [1]. Altering the halogen substitution pattern fundamentally changes this reactivity, leading to different reaction outcomes, side-products, or complete synthetic failure. This makes 2,7-Dichloroquinazolin-4-amine a non-fungible building block for specific synthetic routes in drug discovery.
Isomer mismatch
2,4- or 2,6-dichloro isomers exhibit different LUMO distributions, shifting SNAr regioselectivity and product outcomes.
Mono-chloro analogs
Lack of a second chlorine limits sequential derivatization, reducing chemical space exploration in SAR libraries.
[1] Barbosa, M. L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. View Source
2,7-Dichloroquinazolin-4-amine is a foundational building block for constructing compound libraries aimed at inhibiting oncogenic kinases . Researchers utilize this amine to create novel analogs targeting tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases. Its use in structure-activity relationship (SAR) studies is well-documented for optimizing drug-like properties and identifying therapeutic candidates for cancer and autoimmune disorders . The scaffold is particularly valuable for developing compounds targeting ATP-binding pockets, a common mechanism for kinase inhibitors .
Regioselective 4-Aminoquinazoline Synthesis
This compound is essential for regioselective nucleophilic aromatic substitution (SNAr) reactions [1]. Its 2- and 7-chloro substitution pattern allows for the selective replacement of the chlorine atom at the 4-position, a well-documented and useful method for synthesizing 2-chloro-4-aminoquinazolines [1]. This predictable reactivity is a key asset for medicinal chemists designing focused chemical libraries and for process chemists developing robust, scalable synthetic routes to advanced pharmaceutical intermediates [1].
Anti-inflammatory & Neuroprotective Agents
Derivatives of 2,7-dichloroquinazolin-4-amine have been explored for their potential in modulating inflammatory and neuroprotective pathways . The quinazoline scaffold is a known pharmacophore for phosphodiesterase (PDE) inhibition, a mechanism linked to anti-inflammatory and neuroprotective effects . Researchers use this core to design and synthesize novel compounds that may modulate PDE enzymes, offering a starting point for developing therapeutics for inflammatory and neurodegenerative diseases .
Application
Selection Property
Validation Focus
Kinase inhibitor library design
ATP-binding pocket targeting scaffold
Kinase inhibition SAR studies
Regioselective SNAr synthesis
2,7-dichloro regiochemistry
4-position substitution control
Inflammatory & neurodegenerative pathway studies
Quinazoline PDE pharmacophore
PDE enzyme modulation assays
[1] Barbosa, M. L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. View Source
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